REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)[CH:3]=1.CCO.O>[Fe].CC(O)=O>[NH2:16][C:13]1[CH:12]=[CH:11][C:10]([NH:9][C:4]2[CH:3]=[C:2]([CH3:1])[N:7]=[C:6]([NH2:8])[N:5]=2)=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.97 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for ˜14 h
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
After this time, the hot reaction mixture was filtered through a pad of Celite, and solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The resulting residue was extracted with hot water
|
Type
|
FILTRATION
|
Details
|
the resulting aqueous suspension filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue extracted again with hot water
|
Type
|
FILTRATION
|
Details
|
The resulting aqueous suspension was filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)NC1=NC(=NC(=C1)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |